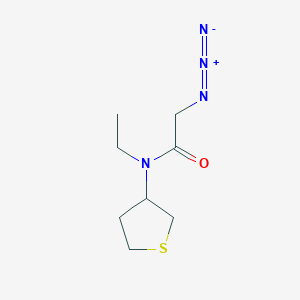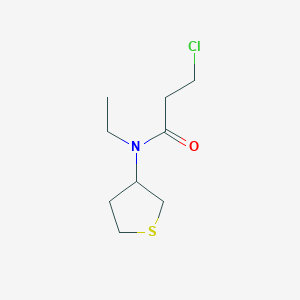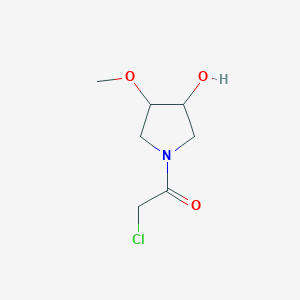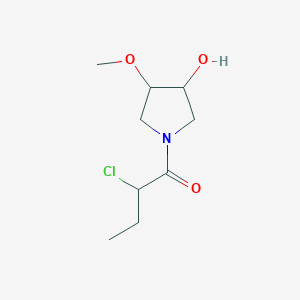![molecular formula C10H12FN3O B1477742 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide CAS No. 2098129-53-2](/img/structure/B1477742.png)
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide
Vue d'ensemble
Description
The compound “7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide” belongs to the class of organic compounds known as benzoxazepines . Benzoxazepines are compounds containing a benzene ring fused to an oxazepine ring (a seven-membered heterocyclic ring with an oxygen atom and a nitrogen atom).
Molecular Structure Analysis
The molecular structure of benzoxazepines involves a benzene ring fused to an oxazepine ring . The specific positions of the fluoro and carboximidamide groups in the molecule would influence its properties and reactivity.Chemical Reactions Analysis
The chemical reactions of benzoxazepines would depend on the specific substituents present in the molecule. The presence of a fluoro group could make the compound more electrophilic, while the carboximidamide group could participate in various reactions due to the presence of nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Kinase Inhibitor Synthesis
One notable application involves the development of kinase inhibitors, where the benzoxazepine core plays a crucial role. Naganathan et al. (2015) reported on the process development for a scalable synthesis of benzoxazepine-containing kinase inhibitors, specifically targeting the mTOR pathway. This research showcases the synthesis of a compound consisting of the tetrahydrobenzo[f][1,4]oxazepine core, demonstrating its significance in the development of pharmaceuticals with potential cancer treatment applications Naganathan et al., 2015.
Organocatalytic Asymmetric Synthesis
The dibenzo[b,f][1,4]oxazepine scaffold has been used in organocatalytic asymmetric Mannich reactions. Bing Li et al. (2019) developed a method for highly enantioselective construction of tetrasubstituted C-F stereocenters, demonstrating the versatility of dibenzo[b,f][1,4]oxazepine scaffolds in synthesizing chiral compounds with important implications in medicinal chemistry Li, Lin, & Du, 2019.
Anticonvulsant and Hypnotic Agents
Compounds with the 3,4-dihydrobenzo[f][1,4]oxazepin structure have been synthesized and evaluated for their anticonvulsant and hypnotic effects. Deng et al. (2011) synthesized a series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones and found some of them to exhibit significant anticonvulsant activities, highlighting the potential of these compounds in developing new therapeutic agents Deng et al., 2011.
Asymmetric Synthesis and Catalysis
The dibenzo[b,f][1,4]oxazepine structure has been explored for catalytic asymmetric reactions. Munck, Vila, and Pedro (2018) reviewed enantioselective reactions involving seven-membered cyclic imines, including dibenzo[b,f][1,4]oxazepines, underlining their potential in synthesizing chiral compounds through asymmetric catalysis Munck, Vila, & Pedro, 2018.
PI3Kα Inhibitors for Tumor Treatment
Another application is in the development of selective inhibitors for PI3Kα, a key enzyme involved in cell growth and cancer progression. Yin et al. (2015) synthesized 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives, demonstrating their potential as new PI3Kα selective inhibitors for tumor treatment Yin et al., 2015.
Mécanisme D'action
Target of Action
Similar compounds, such as other benzo[b][1,4]oxazepine derivatives, have been studied for their potential as pi3k inhibitors . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an attractive target for therapeutic interventions.
Mode of Action
If it acts similarly to other benzo[b][1,4]oxazepine derivatives, it may inhibit the activity of its target proteins, leading to changes in cellular processes .
Biochemical Pathways
If it acts as a pi3k inhibitor like other benzo[b][1,4]oxazepine derivatives, it could potentially affect the pi3k/akt/mtor pathway, which plays a crucial role in cell cycle progression, growth, and survival .
Result of Action
If it acts as a pi3k inhibitor like other benzo[b][1,4]oxazepine derivatives, it could potentially inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis .
Propriétés
IUPAC Name |
7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c11-8-1-2-9-7(5-8)6-14(10(12)13)3-4-15-9/h1-2,5H,3-4,6H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRWHCKGOVXUHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=N)N)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9-Hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477666.png)




![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477677.png)
![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1477678.png)

